Desertomycin A

説明

Desertomycin I is a natural product found in Streptomyces flavofungini with data available.

特性

分子式 |

C61H109NO21 |

|---|---|

分子量 |

1192.5 g/mol |

IUPAC名 |

42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61+/m1/s1 |

InChIキー |

FKPDQSQJNFFSAS-BURXMLRQSA-N |

異性体SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |

正規SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Desertomycin A from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desertomycin (B81353) A, a complex 42-membered macrocyclic lactone antibiotic, has been a subject of scientific interest due to its broad-spectrum antimicrobial and potential anticancer activities. First reported in 1958, this natural product is synthesized by various species of the genus Streptomyces, a group of bacteria renowned for their prolific production of bioactive secondary metabolites. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Desertomycin A, with a focus on the experimental protocols and quantitative data relevant to researchers in drug discovery and development.

Introduction

The genus Streptomyces is a cornerstone of natural product discovery, yielding a majority of the antibiotics currently in clinical use.[1] this compound is a notable member of the macrolide family of antibiotics produced by these filamentous bacteria.[2] Its discovery dates back to the mid-20th century, with subsequent research revealing its potent activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[3] More recent investigations have highlighted its activity against clinically significant pathogens like Mycobacterium tuberculosis and certain cancer cell lines.[4][5][6] This document serves as a comprehensive resource, detailing the scientific journey from the producing microorganism to the purified active compound.

Discovery and Producing Organisms

This compound was first identified from a strain of Streptomyces flavofungini isolated from African desert sand. Since its initial discovery, other Streptomyces species have been identified as producers of this compound and its analogs. These include Streptomyces macronensis, Streptomyces spectabilis, and Streptomyces alboflavus.[2] The marine environment has also proven to be a source of novel Desertomycin producers, such as Streptomyces althioticus isolated from the macroalgae Ulva sp., which produces Desertomycin G.[4][7]

Table 1: Selected Streptomyces Species Producing this compound and its Analogs

| Producing Organism | Compound(s) | Source of Isolation | Reference(s) |

| Streptomyces flavofungini | This compound, Desertomycin 44-1, Desertomycin 44-2 | African Desert Sand, Soil | [5][6] |

| Streptomyces macronensis | This compound | Soil | [2] |

| Streptomyces spectabilis | Desertomycin family macrolactones | Soil | [3] |

| Streptomyces alboflavus SC11 | This compound | Soil from Sichuan Plateau, China | |

| Streptomyces althioticus MSM3 | Desertomycin G | Marine Macroalgae (Ulva sp.) | [4][7] |

Experimental Protocols: From Fermentation to Purification

The isolation of this compound involves a multi-step process that begins with the fermentation of the producing Streptomyces strain, followed by extraction and chromatographic purification of the target compound.

Fermentation

The production of this compound is typically achieved through submerged fermentation in a nutrient-rich medium. The specific media composition and fermentation parameters can be optimized to enhance the yield of the desired metabolite.

Protocol 1: Fermentation of Streptomyces althioticus MSM3 for Desertomycin G Production [7]

-

Inoculum Preparation: Prepare a spore suspension of Streptomyces althioticus MSM3.

-

Culture Medium: Use R5A medium for fermentation.

-

Fermentation Conditions: Inoculate 250 mL Erlenmeyer flasks containing 50 mL of R5A medium with the spore suspension.

-

Incubation: Incubate the flasks in an orbital shaker at 28°C and 250 rpm for 6 days.

Extraction and Purification

Following fermentation, the active compound is extracted from the culture broth and purified using a combination of chromatographic techniques. A bioassay-guided approach is often employed to track the active fractions throughout the purification process.

Protocol 2: General Extraction and Purification of Desertomycins [7]

-

Extraction from Broth:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Extract the mycelial cake with a polar organic solvent like methanol (B129727) or acetone.

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

-

Initial Fractionation:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute with a gradient of solvents, for example, a chloroform-methanol gradient, to separate the components based on polarity.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the active fractions from the initial chromatography using semi-preparative or preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

Elution is typically performed with a gradient of acetonitrile (B52724) and water.

-

Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.

-

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques. Early studies utilized mass spectrometry to determine its molecular formula as C61H109NO21, corresponding to a molecular weight of 1192.5.[3][8] Detailed structural features were elucidated using advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, which were instrumental in piecing together the complex macrocyclic structure.[8]

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of biological activities. It is primarily known for its antibacterial and antifungal properties. The quantitative measure of this activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound

| Test Organism | MIC (µg/mL) | Reference |

| Bacillus cereus | 3.9 | |

| Bacillus subtilis | 7.8 | |

| Staphylococcus aureus | 7.8 | |

| Escherichia coli | >250 | |

| Pseudomonas aeruginosa | >250 |

In addition to its general antimicrobial properties, this compound and its analogs have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 3: Anti-Mycobacterium tuberculosis Activity of Desertomycins

| Compound | EC50 (µg/mL) | Reference |

| This compound | 25 | [5][6] |

| Desertomycin 44-1 | 25 | [5][6] |

| Desertomycin 44-2 | 50 | [5][6] |

| Desertomycin G | 16 (MIC) | [5] |

Furthermore, some desertomycins have demonstrated cytotoxic effects on human cancer cell lines, suggesting potential applications in oncology.[4][7]

Conclusion and Future Perspectives

This compound remains a compelling natural product with significant therapeutic potential. The methodologies for its isolation and purification from Streptomyces are well-established, though there is always room for process optimization to improve yields. The broad biological activity profile of the desertomycin family warrants further investigation, particularly in the areas of antibacterial drug resistance and oncology. Modern techniques such as genome mining and metabolic engineering could be applied to the producing Streptomyces strains to enhance the production of this compound or to generate novel, more potent analogs.[5][6] This guide provides a solid foundation for researchers aiming to explore the fascinating biology and chemistry of this potent macrolide.

References

- 1. Streptomyces isolates - Wikipedia [en.wikipedia.org]

- 2. Desertomycin: purification and physical-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniscience.co.kr [uniscience.co.kr]

- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Chemical Structure of Desertomycin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desertomycin (B81353) A is a macrolide natural product belonging to the marginolactone family of aminopolyol polyketides.[1][2] First reported in 1958 from Streptomyces flavofungini, it is the principal component of the desertomycin antibiotic complex.[3] As a 42-membered macrocyclic lactone, Desertomycin A exhibits a broad spectrum of biological activity, including effects against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[4] More recent investigations have highlighted its potent activity against clinically relevant pathogens such as Mycobacterium tuberculosis.[5] This document provides an in-depth overview of the chemical structure of this compound, supported by quantitative data and a summary of the experimental methodologies employed for its characterization.

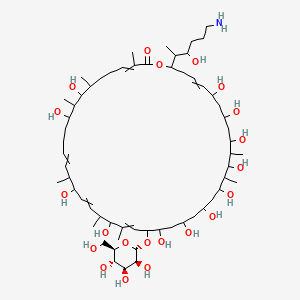

Chemical Structure and Physicochemical Properties

The definitive structure of this compound was established through extensive spectroscopic analysis, primarily utilizing modern two-dimensional nuclear magnetic resonance (NMR) techniques and mass spectrometry.[6] The molecule consists of a large 42-membered lactone ring, extensively decorated with hydroxyl and methyl groups, and features a glycosidically linked α-D-mannopyranose unit and an amino side chain.[2][7]

The systematic (IUPAC) name for this compound is 42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one.[8]

Data Presentation: Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of this compound are summarized below for clear reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆₁H₁₀₉NO₂₁ | [3][4][8] |

| Molecular Weight | 1192.5 g/mol | [4][8] |

| Monoisotopic Mass | 1191.74920949 Da | [8] |

| Appearance | White amorphous solid | [3][4] |

| Source | Streptomyces flavofungini, Streptomyces sp. | [3][9][4] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; limited water solubility. | [4] |

| Synonyms | Antibiotic U 64767, Antibiotic 1012-A | [4] |

Table 2: Key Spectroscopic Data for this compound Structure Elucidation

| Technique | Observations | Reference(s) |

| HRESI-MS | High-Resolution Electrospray Ionization Mass Spectrometry revealed a quasimolecular ion [M + H]⁺ at m/z 1192.7584, confirming the molecular formula C₆₁H₁₀₉NO₂₁. | [3] |

| ¹H NMR | (Methanol-d₄): Resonances indicated the presence of eight olefinic protons (δH 5.30–6.80), multiple oxymethines (δH 3.40–5.10), fourteen methylenes, seven secondary methyls (δH 0.78–1.11), two tertiary methyls (δH 1.71, 1.85), and one anomeric proton (δH 4.83). | [3] |

| ¹³C NMR | (DMSO-d₆): Comparison of the ¹³C NMR data with previously published data was a key step in confirming the identity of the isolated compound as this compound. | [3] |

| 2D NMR | Detailed analysis of 2D NMR data, including HSQC, COSY, and HMBC experiments, was crucial for establishing the connectivity of the atoms and elucidating the complete planar structure of the macrolide. | [3][6] |

Experimental Protocols for Structure Elucidation

The structural characterization of this compound involves a multi-step process beginning with microbial fermentation and concluding with advanced spectroscopic analysis. The generalized protocol is outlined below.

3.1 Fermentation and Isolation

-

Microorganism: A pure culture of a producing strain, such as Streptomyces flavofungini, is used.

-

Fermentation: The strain is cultivated in a suitable liquid medium (e.g., Starch Casein Broth) under controlled conditions (temperature, pH, aeration) to promote the production of secondary metabolites.[10]

-

Extraction: Following fermentation, the culture broth is typically separated from the mycelia. The bioactive compounds are extracted from the filtrate using a water-immiscible organic solvent, such as ethyl acetate.[10]

3.2 Purification

-

Chromatography: The crude extract is subjected to one or more rounds of chromatography to isolate this compound from other metabolites. This often involves preparative High-Performance Liquid Chromatography (pHPLC).[11] The purification process is guided by bioassays (e.g., anti-M. tb activity) or spectroscopic fingerprinting to track the compound of interest.[12][11]

3.3 Spectroscopic Analysis for Structure Determination

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), typically using an ESI source, is employed to determine the precise mass of the molecular ion.[3] This allows for the unambiguous determination of the molecular formula by calculating the elemental composition that fits the measured mass.

-

NMR Spectroscopy: A suite of NMR experiments is conducted to piece together the molecular structure.

-

1D NMR (¹H and ¹³C): These experiments provide an inventory of the types of protons and carbons present in the molecule (e.g., olefinic, aliphatic, oxygenated).[3]

-

2D NMR (COSY, HSQC, HMBC): These powerful techniques are used to establish connectivity.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing adjacent protons in the carbon skeleton.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.[3][10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different structural fragments and establishing the overall macrocyclic structure.[3][7]

-

-

The combined data from these experiments allow for the complete assignment of all proton and carbon signals and the definitive elucidation of the complex chemical structure of this compound.[6]

Visualization of Methodologies

The logical flow from isolation to structure confirmation is a critical workflow in natural product chemistry. The following diagram illustrates the key stages in the structure elucidation of this compound.

Caption: Workflow for the isolation and structure elucidation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. uniscience.co.kr [uniscience.co.kr]

- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C61H109NO21 | CID 101616447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]

Desertomycin A: A Technical Guide to its Putative Mechanism of Action Against Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desertomycin A, a macrolide antibiotic, has demonstrated notable inhibitory activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. This technical guide synthesizes the current understanding of this compound's mechanism of action against this resilient pathogen. The primary hypothesis, supported by computational modeling, points towards the disruption of essential protein synthesis pathways. This document provides a comprehensive overview of the available data, including quantitative inhibitory concentrations, the proposed molecular targets, and the methodologies employed in these preliminary investigations. It is important to note that the mechanism of action is largely putative and awaits rigorous experimental validation.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Macrolide antibiotics, a class of compounds that primarily inhibit protein synthesis, have been explored for their potential against M. tb. This compound has emerged as a compound of interest due to its demonstrated in vitro activity. This guide delves into the specifics of its proposed mechanism of action, providing a foundation for further research and drug development efforts.

Quantitative Data on Anti-tubercular Activity

The in vitro efficacy of this compound and its analogs against M. tuberculosis has been quantified, primarily through the determination of the half-maximal effective concentration (EC50). These values provide a benchmark for the compound's potency.

Table 1: In Vitro Activity of Desertomycins against Mycobacterium tuberculosis

| Compound | EC50 (µg/mL)[1][2] |

| This compound | 25[1][2] |

| Desertomycin 44-1 | 25[1] |

| Desertomycin 44-2 | 50[1] |

Proposed Mechanism of Action: Inhibition of Protein Synthesis

The current leading hypothesis for this compound's mechanism of action against M. tuberculosis is the inhibition of protein synthesis. This is based on computational molecular docking studies that predict the binding of this compound to several key proteins involved in translation and protein quality control.[1][2]

Predicted Molecular Targets

Molecular docking analyses have identified three primary putative protein targets for this compound within M. tuberculosis:

-

30S Ribosomal Protein S12 (RPSL): A crucial component of the small ribosomal subunit, RPSL is involved in maintaining the fidelity of translation. Binding of this compound to RPSL could interfere with codon recognition and tRNA binding, leading to errors in protein synthesis or a complete halt of the process.

-

50S Ribosomal Protein L3 (RPLC): As a component of the large ribosomal subunit, RPLC is situated near the peptidyl transferase center, the catalytic site for peptide bond formation. Interaction with this compound could allosterically inhibit this critical step in protein elongation.

-

Caseinolytic Protease C1 (ClpC1): ClpC1 is an ATP-dependent chaperone that plays a vital role in protein quality control by unfolding and targeting misfolded or damaged proteins for degradation by the ClpP protease.[3][4] Inhibition of ClpC1 could lead to the accumulation of toxic protein aggregates, ultimately causing cell death.[3][4]

It is important to emphasize that these interactions are predicted based on computational models and await experimental validation.

Experimental Protocols

The following sections detail the general methodologies employed in the studies that form the basis of our current understanding of this compound's anti-tubercular activity.

Determination of Half-Maximal Effective Concentration (EC50)

The EC50 values were determined using a broth microdilution assay, a standard method for assessing the antimicrobial susceptibility of M. tuberculosis.

Principle: This assay measures the ability of a compound to inhibit the growth of M. tuberculosis in a liquid culture medium. The concentration of the compound at which 50% of bacterial growth is inhibited is determined.

General Protocol:

-

Preparation of Bacterial Inoculum: A mid-logarithmic phase culture of M. tuberculosis H37Rv is diluted to a standardized cell density.

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9).

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.

-

Incubation: The plate is incubated at 37°C for a defined period, typically 5-7 days.

-

Growth Assessment: Bacterial growth is quantified using a viability indicator dye, such as resazurin (B115843) or AlamarBlue. These dyes change color or fluoresce in response to metabolic activity.

-

Data Analysis: The color change or fluorescence intensity is measured using a plate reader. The data is then plotted as a function of drug concentration, and the EC50 value is calculated using a suitable sigmoidal dose-response curve fitting model.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).

Principle: This method utilizes algorithms to explore the conformational space of the ligand within the binding site of the target protein and scores the different binding poses based on a scoring function that estimates the binding energy.

General Workflow:

-

Preparation of Receptor and Ligand Structures: The three-dimensional structures of the target proteins (RPSL, RPLC, and ClpC1) and this compound are obtained or modeled.

-

Binding Site Prediction: The potential binding sites on the target proteins are identified.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically place the ligand in the binding site and evaluate the energetic favorability of each pose.

-

Scoring and Analysis: The different binding poses are ranked based on their predicted binding affinities. The interactions between the ligand and the protein residues in the most favorable poses are analyzed to understand the molecular basis of binding.

Visualizations

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed, yet unvalidated, mechanism of action of this compound against M. tuberculosis.

Caption: Proposed inhibitory action of this compound on M. tuberculosis.

Experimental Workflow for Target Identification

The following diagram outlines the general workflow that led to the identification of the putative targets of this compound.

Caption: Workflow for putative target identification of this compound.

Conclusion and Future Directions

The available evidence, primarily from computational studies, suggests that this compound exerts its anti-tubercular effect by inhibiting protein synthesis through interactions with ribosomal proteins RPSL and RPLC, and the chaperone ClpC1. While the in vitro activity of this compound is promising, the proposed mechanism of action remains to be experimentally validated.

Future research should focus on:

-

Experimental Validation of Target Engagement: Techniques such as in vitro translation assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed to confirm the direct binding of this compound to its putative targets.

-

Cellular Mechanism of Action Studies: Proteomics and ribosome profiling of M. tuberculosis treated with this compound would provide a global view of its impact on protein synthesis and cellular physiology.

-

Resistance Studies: Generation and characterization of this compound-resistant mutants of M. tuberculosis could help to definitively identify its molecular target(s) through whole-genome sequencing.

A thorough understanding of this compound's mechanism of action is critical for its potential development as a novel anti-tubercular therapeutic. The information presented in this guide provides a solid foundation for these essential next steps in the research and development pipeline.

References

- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Post-Translational Regulation via Clp Protease Is Critical for Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The unfoldase ClpC1 of Mycobacterium tuberculosis regulates the expression of a distinct subset of proteins having intrinsically disordered termini - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into the Biological Activities of Desertomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desertomycin (B81353) A, a 42-membered macrocyclic lactone antibiotic produced by Streptomyces species, exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][2] This technical guide provides a comprehensive overview of the core biological functions of Desertomycin A and its analogs. It delves into its antimicrobial and cytotoxic properties, explores its mechanism of action, and presents detailed protocols for key experimental assays. Quantitative data are summarized in structured tables for comparative analysis, and cellular pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural product.

Introduction

This compound belongs to the marginolactone family of polyketides and has been a subject of interest due to its diverse bioactivities.[3] First described in 1958, it demonstrates inhibitory action against both Gram-positive and Gram-negative bacteria, as well as various yeasts and fungi.[1][2][4] More recent investigations have highlighted the potent activity of desertomycin family members against clinically significant pathogens like Mycobacterium tuberculosis and various cancer cell lines, renewing interest in their therapeutic potential.[3][5][6][7][8][9][10][11][12] This document aims to consolidate the current knowledge on this compound's biological activities to support further research and development efforts.

Antimicrobial Activity

This compound and its analogs, such as Desertomycin G, have demonstrated a broad antimicrobial spectrum. Their activity is particularly pronounced against Gram-positive bacteria and Mycobacterium tuberculosis.

Antibacterial Spectrum

Members of the desertomycin family show strong inhibitory activity against a range of Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[3][7][10] Moderate activity has also been reported against some Gram-negative pathogens.[3][7][10]

Anti-mycobacterial Activity

A significant feature of the desertomycin family is its potent activity against Mycobacterium tuberculosis.[3][5][6][7][8][9][10][11][12] This is particularly noteworthy given the rise of multidrug-resistant tuberculosis strains.

Antifungal Activity

This compound exhibits broad-spectrum antifungal activity against various yeasts and filamentous fungi.[1][2]

Table 1: Antibacterial and Antifungal Activity of Desertomycin Analogs (MIC/EC50 in µg/mL)

| Organism | This compound (EC50) | Desertomycin G (MIC) |

| Gram-Positive Bacteria | ||

| Corynebacterium urealyticum | 0.5 | |

| Staphylococcus aureus | 4 | |

| Streptococcus pneumoniae | 4 | |

| Streptococcus pyogenes | 4 | |

| Enterococcus faecium | 8 | |

| Enterococcus faecalis | 8 | |

| Clostridium perfringens | 8 | |

| Gram-Negative Bacteria | ||

| Bacteroides fragilis | 16 | |

| Haemophilus influenzae | 16 | |

| Neisseria meningitidis | 16 | |

| Mycobacteria | ||

| Mycobacterium tuberculosis | 25[5][6][8][9][11][12] | 16[5][9] |

| Fungi | ||

| Yeasts | Broad-spectrum activity reported[1][2][13] | |

| Filamentous Fungi | Broad-spectrum activity reported[1][2][13] | 50 (IMC80) |

Note: MIC (Minimum Inhibitory Concentration) values for Desertomycin G are from a single study and may vary between strains. EC50 (50% effective concentration) for this compound is specifically against M. tuberculosis. IMC80 (Inhibitory Concentration for 80% of strains) for filamentous fungi is a general value.

Cytotoxic Activity

Recent studies have revealed the cytotoxic potential of desertomycins against various human cancer cell lines, while showing less effect on normal cells, suggesting a degree of tumor selectivity.[7][10][14]

Table 2: Cytotoxic Activity of Desertomycin G (IC50 in µM)

| Cell Line | Cell Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | 6.3[15] |

| DLD-1 | Human Colon Carcinoma | 8.7[15] |

| MCF-7 | Human Breast Adenocarcinoma | 3.8[15] |

| Normal Mammary Fibroblasts | Normal Breast Fibroblasts | Unaffected at tested concentrations |

Mechanism of Action

The precise, complete mechanism of action of this compound is still under investigation, but current evidence points towards a multi-faceted mode of action involving membrane disruption and inhibition of key cellular processes.[1][2]

Plasma Membrane Disruption

A primary mechanism of action for this compound against fungal cells is the disruption of the plasma membrane's integrity.[13] This is evidenced by the rapid leakage of intracellular components, such as potassium ions, upon exposure to the antibiotic.[13]

Inhibition of Macromolecular Synthesis

-

Protein Synthesis: Studies have indicated that at higher concentrations, desertomycin can affect protein synthesis.[13] In the context of its anti-mycobacterial activity, molecular docking analyses have shown that desertomycins can bind to key proteins involved in protein synthesis and folding, such as the 30S ribosomal protein S12 (RPSL), 50S ribosomal protein L3 (RPLC), and the chaperone protein ClpC1.[5][6][8][9][12] Fermentation products of Streptomyces flavofungini, a known producer of desertomycins, have been shown to decrease the expression of the corresponding genes (rpsL, Rplc, and ClpC1).[5][6][8]

-

Cell Wall Synthesis: In fungi, this compound has been shown to interfere with cell wall synthesis.[16] This is likely an indirect effect resulting from the disruption of the plasma membrane, where enzymes crucial for cell wall biosynthesis, such as glucan synthase, are located.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound's biological activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., DMSO, ethanol)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial or fungal inoculum suspension in the broth medium, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well tissue culture plates

-

Human cancer cell lines and normal control cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Molecular Docking of this compound to Bacterial Proteins

This protocol provides a general workflow for in silico molecular docking studies to predict the binding affinity and interaction of this compound with its putative protein targets.

Materials:

-

3D structure of this compound (e.g., from PubChem or generated using chemical drawing software)

-

3D crystal structures of target proteins (e.g., from the Protein Data Bank - PDB)

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Visualization software (e.g., PyMOL, VMD)

Procedure:

-

Ligand Preparation: Obtain the 3D structure of this compound and prepare it for docking. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Protein Preparation: Download the 3D structure of the target protein. Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Identify the active site or binding pocket of the target protein. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using binding site prediction tools.

-

Docking Simulation: Run the molecular docking simulation to predict the binding poses of this compound in the defined binding site of the protein. The software will score the different poses based on their predicted binding affinity.

-

Analysis of Results: Analyze the top-scoring docking poses to understand the binding mode of this compound. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Conclusion and Future Directions

This compound and its analogs represent a promising class of macrolide antibiotics with a diverse range of biological activities. Their potent action against Mycobacterium tuberculosis and various cancer cell lines warrants further investigation for potential therapeutic applications. Future research should focus on elucidating the detailed molecular mechanisms underlying its various biological effects, including a more in-depth analysis of its impact on eukaryotic signaling pathways. Structure-activity relationship (SAR) studies could lead to the design of new analogs with improved efficacy and reduced toxicity. Furthermore, preclinical and clinical studies are necessary to evaluate the therapeutic potential of desertomycins in treating infectious diseases and cancer.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

Streptomyces flavofungini: A Comprehensive Technical Guide to the Production of Desertomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desertomycin A, a potent macrolide antibiotic with a broad spectrum of activity, has garnered significant interest within the scientific community. Produced by the filamentous bacterium Streptomyces flavofungini, this complex natural product exhibits notable efficacy against various Gram-positive and Gram-negative bacteria, fungi, and particularly Mycobacterium tuberculosis. This technical guide provides an in-depth overview of Streptomyces flavofungini as a source of this compound, detailing experimental protocols for its cultivation, extraction, purification, and characterization. Furthermore, this document summarizes key quantitative data and presents a putative regulatory pathway for its biosynthesis, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Streptomyces flavofungini, a species belonging to the genus Streptomyces, is a recognized producer of various bioactive secondary metabolites.[1] Among these, this compound stands out due to its significant antimicrobial properties. Desertomycins are a family of macrolide antibiotics, and this compound is a 42-membered macrocyclic lactone.[2] Its discovery has spurred research into its therapeutic potential, especially in the context of rising antimicrobial resistance. This guide focuses on the practical aspects of working with Streptomyces flavofungini to produce and study this compound.

Biological Activity of this compound

This compound exhibits a wide range of biological activities, making it a promising candidate for further drug development. Its activity has been quantified against various microorganisms, with Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) values reported in the literature.

Table 1: Antimicrobial Activity of this compound (MIC Values)

| Target Organism | Type | MIC (µg/mL) | Reference |

| Bacillus cereus | Gram-positive Bacteria | 3.9 | [3] |

| Bacillus subtilis | Gram-positive Bacteria | 7.8 | [3] |

| Staphylococcus aureus | Gram-positive Bacteria | 7.8 | [3] |

| Escherichia coli | Gram-negative Bacteria | >250 | [3] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >250 | [3] |

| Various Fungi | Fungi | 50 | [4] |

| Various Yeasts | Yeasts | ≥100 | [4] |

Table 2: Anti-Mycobacterium tuberculosis Activity of this compound (EC50 Values)

| Compound | Target | EC50 (µg/mL) | Reference |

| This compound | Mycobacterium tuberculosis | 25 | [2][5] |

| Desertomycin 44-1 | Mycobacterium tuberculosis | 25 | [2] |

| Desertomycin 44-2 | Mycobacterium tuberculosis | 50 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the production and analysis of this compound from Streptomyces flavofungini.

Cultivation of Streptomyces flavofungini

Optimal growth and production of this compound require specific culture conditions. The following protocol is a synthesis of established methods for Streptomyces fermentation.[3][6]

3.1.1. Media Composition

-

Seed Medium:

-

Millet extract: 10 g/L

-

Glucose: 10 g/L

-

Peptone: 5 g/L

-

NaCl: 2.5 g/L

-

(NH₄)₂SO₄: 1 g/L

-

CaCO₃: 0.5 g/L

-

pH: 7.0

-

-

Production Medium:

-

Millet extract: 10 g/L

-

Glucose: 10 g/L

-

Peptone: 3 g/L

-

NaCl: 2.5 g/L

-

(NH₄)₂SO₄: 1 g/L

-

CaCO₃: 1 g/L

-

pH: 7.0

-

3.1.2. Fermentation Parameters

| Parameter | Value |

| Temperature | 28 ± 1°C |

| Agitation | 180 rpm |

| Incubation Time (Seed Culture) | 16 hours |

| Incubation Time (Production Culture) | 4 days |

| Inoculum Size | 10% (v/v) |

Experimental Workflow for Cultivation

Extraction and Purification of this compound

The following protocol outlines a common method for isolating this compound from the fermentation broth.[3]

3.2.1. Extraction

-

Harvest the fermentation broth and separate the mycelium from the supernatant by filtration through cheesecloth.

-

Adsorb the filtrate onto a macroporous resin (e.g., HPD400).

-

Elute the resin with methanol (B129727).

-

Evaporate the methanol fractions under vacuum at 40°C to obtain the crude extract.

3.2.2. Purification

-

Subject the crude extract to column chromatography on Sephadex LH-20, eluting with methanol.

-

Perform further purification using high-performance liquid chromatography (HPLC). A C18 column is typically used with a methanol-water gradient.[4]

Experimental Workflow for Extraction and Purification

Characterization of this compound

The structure and purity of the isolated this compound can be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.[3]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[4]

Biosynthesis and Regulation of this compound

The biosynthesis of this compound in Streptomyces flavofungini is governed by a complex interplay of genetic and regulatory elements.

Biosynthetic Gene Cluster

Genome mining has revealed that the biosynthesis of this compound is directed by a Type I polyketide synthase (PKS) gene cluster.[2][7] This cluster contains the necessary enzymatic machinery for the assembly of the macrolide backbone from simple carboxylic acid precursors.

Proposed Regulatory Pathway

While the specific regulatory pathway for this compound in S. flavofungini has not been fully elucidated, a general model can be proposed based on the well-studied regulatory cascades in Streptomyces.[8][9] This regulation is typically hierarchical, involving global regulators, cluster-situated regulators (CSRs), and small molecule signals.

Proposed Regulatory Cascade for this compound Biosynthesis

This proposed pathway illustrates that environmental and physiological signals are sensed by global regulators, which in turn can activate the production of small signaling molecules like gamma-butyrolactones (GBLs).[7] These GBLs can then bind to specific receptors, leading to the activation of a Streptomyces antibiotic regulatory protein (SARP), a type of cluster-situated regulator.[5][10] This SARP then directly activates the transcription of the Desertomycin biosynthetic gene cluster, leading to the production of the antibiotic.

Conclusion

Streptomyces flavofungini represents a valuable source of the potent antibiotic this compound. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this natural product. Further research into the specific regulatory mechanisms governing this compound biosynthesis will be crucial for optimizing its production and for the potential discovery of novel derivatives with enhanced therapeutic properties. The combination of traditional microbiology with modern genomic and analytical techniques will undoubtedly accelerate the translation of this promising molecule from the laboratory to clinical applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209 [mdpi.com]

- 5. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gene cluster for streptomycin biosynthesis in Streptomyces griseus: nucleotide sequence of three genes and analysis of transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-butyrolactones: Streptomyces signalling molecules regulating antibiotic production and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Desertomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desertomycin A, a macrocyclic lactone antibiotic, exhibits a complex molecular architecture that has been elucidated through advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. It is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development. The document presents a summary of key spectroscopic data in tabular format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis of this compound.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆₁H₁₀₉NO₂₁ | [1][2] |

| Molecular Weight | 1192.5 g/mol | [2] |

| HRESI(+)-MS [M+H]⁺ | m/z 1192.7584 | [1] |

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

The high-resolution mass spectrum of this compound was acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.[3]

-

Sample Preparation: A purified sample of this compound was dissolved in a suitable solvent such as methanol.[2]

-

Instrumentation: A Bruker maXis QTOF spectrometer or a similar high-resolution instrument was used for analysis.[4]

-

Ionization: The sample solution was introduced into the ESI source, where it was nebulized and ionized to generate protonated molecules, [M+H]⁺.

-

Mass Analysis: The generated ions were guided into the TOF mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector recorded the arrival time of the ions, which was then converted into an m/z spectrum. The high resolution of the instrument allowed for the accurate mass measurement necessary to determine the elemental composition.[3]

NMR Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments.

Table 2: ¹H NMR Spectroscopic Data for this compound (MeOH-d₄, 800 MHz) [1]

| Proton | Chemical Shift (δ ppm) |

| Olefinic Protons | 5.30 – 6.80 |

| Oxymethines | 3.40 – 5.10 |

| Methylenes | 1.40 – 2.95, 3.72, 3.84 |

| Secondary Methyls | 0.78, 0.79, 0.88, 0.94, 0.94, 0.97, 1.11 |

| Tertiary Methyls | 1.71, 1.85 |

| Anomeric Proton | 4.83 |

Table 3: ¹³C NMR Spectroscopic Data for this compound

A complete, tabulated list of ¹³C NMR assignments for this compound requires consolidation from various sources. The structure was confirmed by comparing the ¹³C NMR data with published values.[5]

Experimental Protocol: NMR Spectroscopy

The NMR spectra of this compound were recorded on high-field NMR spectrometers.

-

Sample Preparation: A sample of this compound was dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][5]

-

Instrumentation: NMR spectra were acquired on an Agilent 600 MHz or a Bruker 800 MHz NMR spectrometer.[1] The spectrometer was equipped with a suitable probe, such as a 5 mm Triple resonance inverse detection TCI cryoprobe.[1]

-

1D NMR Acquisition:

-

¹H NMR spectra were acquired to identify the proton environments in the molecule.

-

¹³C NMR spectra were recorded to determine the chemical shifts of the carbon atoms.

-

-

2D NMR Acquisition: A suite of 2D NMR experiments was performed to establish connectivity and elucidate the complete structure. These included:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.

-

-

Data Processing: The acquired data was processed using software such as MestReNova.[1] The residual solvent signals were used for referencing the chemical shifts (for CD₃OD: δH 3.31 and δC 49.0 ppm).[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data presented in this guide, including high-resolution mass spectrometry and a suite of NMR experiments, have been pivotal in the structural determination of this compound. The detailed experimental protocols and the logical workflow provide a foundational resource for researchers in the field of natural products and antibiotic development. The comprehensive characterization of this compound is a prerequisite for further investigations into its mode of action and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifungal Properties of Desertomycin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desertomycin (B81353) A, a macrolide antibiotic produced by Streptomyces species, exhibits a broad spectrum of antifungal activity against various yeasts and filamentous fungi. Its primary mechanism of action involves the rapid disruption of fungal plasma membrane integrity, leading to the leakage of essential intracellular components such as potassium ions. Additionally, Desertomycin A has been observed to inhibit protein synthesis and interfere with cell wall biosynthesis, specifically targeting glucan synthesis, albeit likely through an indirect mechanism. This multi-faceted antifungal activity, coupled with its fungicidal nature, positions this compound as a compound of interest for further investigation in the development of novel antifungal therapeutics. This guide provides a comprehensive overview of the available technical data on this compound's antifungal properties, including quantitative susceptibility data, detailed experimental protocols, and visualizations of its proposed mechanism and related signaling pathways.

Introduction

This compound is a 42-membered macrocyclic lactone antibiotic originally isolated from Streptomyces flavofungini.[1] It is the primary component of the desertomycin complex and has demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[1][2] Structurally, this compound is an aminopolyol polyketide containing a macrolactone ring.[3] The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound's ability to target multiple cellular processes in fungi makes it a compelling candidate for further research and development.

Antifungal Spectrum and Potency

This compound has demonstrated inhibitory activity against a range of yeasts and filamentous fungi. The available quantitative data, primarily presented as the Inhibitory Concentration for 80% growth (IMC), are summarized below.

Table 1: Antifungal Activity of this compound

| Fungal Group | Number of Strains Tested | Inhibitory Concentration for 80% Growth (IMC) (µg/mL) | Citation |

| Filamentous Fungi | 5 | 50 | [2] |

| Yeasts | 6 | ≥ 100 | [2] |

Note: The specific species of filamentous fungi and yeasts tested were not detailed in the available literature.

Mechanism of Action

The antifungal activity of this compound is attributed to a combination of effects on the fungal cell, primarily targeting the plasma membrane, protein synthesis, and cell wall integrity.

Plasma Membrane Disruption

The most immediate and pronounced effect of this compound on fungal cells is the disruption of the plasma membrane.[2] This leads to a rapid and significant leakage of intracellular potassium ions, a hallmark of membrane permeabilization.[2] This action is indicative of a fungicidal mechanism, as it causes irreversible damage to the cell.[2]

Proposed Mechanism of Plasma Membrane Disruption

Inhibition of Protein Synthesis

At concentrations of 100 µg/mL or higher, this compound has been shown to affect protein synthesis in fungi.[2] While the precise molecular target within the protein synthesis machinery has not been elucidated, this inhibition contributes to its overall antifungal effect.

Interference with Cell Wall Synthesis

This compound also impacts the synthesis of the fungal cell wall.[4] Specifically, it leads to a reduction in the content of alkali-insoluble β-(1,3)-glucans, which are essential structural components of the cell wall.[4] However, in vitro studies have shown that this compound has only a weak direct inhibitory effect on glucan synthase activity, suggesting an indirect mechanism of action.[4] It is hypothesized that the disruption of the plasma membrane and its associated enzyme systems leads to the observed defects in cell wall synthesis.[4] Mannan formation, another component of the fungal cell wall, is not inhibited, but the newly synthesized mannans are released into the medium as they cannot be incorporated into the compromised glucan matrix.[4]

Fungal Cell Wall Integrity Pathway

The fungal cell's response to cell wall stress is primarily governed by the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade. While the direct target of this compound within this pathway is unknown, its disruption of the cell wall would likely trigger this stress response.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antifungal properties of this compound. These protocols are based on standard techniques and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antifungal agent.

Workflow for MIC Determination

Protocol:

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using a standard broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a drug-free growth control and a medium-only sterility control.

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.

Potassium Leakage Assay

This assay measures the integrity of the fungal plasma membrane by quantifying the release of intracellular potassium ions.

Protocol:

-

Cell Preparation: Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium. Harvest the cells by centrifugation, wash them twice with a low-potassium buffer (e.g., MES-Tris buffer), and resuspend them in the same buffer to a defined cell density.

-

Treatment: Add this compound at various concentrations (including sub-inhibitory and inhibitory levels) to the cell suspensions. Include a positive control (e.g., a known membrane-disrupting agent like nystatin) and a negative control (buffer only).

-

Incubation: Incubate the cell suspensions for a defined period (e.g., 30 minutes) at room temperature.

-

Sample Collection: Centrifuge the suspensions to pellet the cells.

-

Potassium Measurement: Carefully collect the supernatant and measure the concentration of potassium ions using an atomic absorption spectrophotometer or a potassium-selective electrode.

-

Data Analysis: Express the amount of potassium released as a percentage of the total intracellular potassium, which can be determined by boiling a separate aliquot of the cell suspension to release all intracellular contents.

Spheroplast Regeneration Assay

This assay assesses the effect of an antifungal agent on cell wall synthesis by monitoring the ability of spheroplasts (fungal cells with their cell walls removed) to regenerate a new cell wall.

Protocol:

-

Spheroplast Preparation: Treat fungal cells with a lytic enzyme mixture (e.g., zymolyase) in an osmotically stabilizing buffer (e.g., sorbitol or mannitol) to digest the cell wall. Monitor the formation of spheroplasts microscopically.

-

Washing and Resuspension: Gently wash the spheroplasts by centrifugation and resuspend them in a regeneration medium (a nutrient-rich liquid medium containing an osmotic stabilizer).

-

Treatment: Aliquot the spheroplast suspension into a multi-well plate and add this compound at various concentrations. Include a no-drug control.

-

Incubation: Incubate the plates under conditions that promote cell wall regeneration (e.g., 30°C for several hours to days).

-

Assessment of Regeneration: Monitor the regeneration of the cell wall microscopically by observing the transition from spherical spheroplasts to osmotically resistant, budding yeast-form cells. The extent of regeneration can be quantified by plating serial dilutions onto a non-stabilized agar medium and counting the number of colony-forming units. Inhibition of regeneration is indicative of interference with cell wall synthesis.

Conclusion and Future Directions

This compound is a potent antifungal agent with a multi-target mechanism of action, primarily centered on the disruption of the fungal plasma membrane. Its fungicidal activity and broad-spectrum potential make it an intriguing candidate for further preclinical development. However, significant knowledge gaps remain. A more comprehensive evaluation of its antifungal spectrum against a wider panel of clinically relevant and drug-resistant fungal pathogens is warranted. Detailed structure-activity relationship studies could lead to the design of more potent and selective analogs. Furthermore, the precise molecular target(s) of this compound within the fungal cell, particularly in relation to protein and cell wall synthesis, need to be identified to fully understand its mechanism of action and to guide future drug development efforts. Elucidating these aspects will be crucial in determining the therapeutic potential of this compound and its derivatives in the fight against invasive fungal infections.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. [The mode of action of a nonpolyenic antifungal (desertomycin) produced by a strain of Streptomyces spectabilis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Effect of desertomycin on the synthesis of cell wall polymers in Saccharomyces uvarum] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cytostatic and Anticancer Potential of Desertomycin A

Audience: Researchers, scientists, and drug development professionals.

Abstract: Desertomycin (B81353) A, a macrolide antibiotic produced by Streptomyces species, has been identified as a compound with potential cytostatic and anticancer properties. Early reports highlighted its bioactivity, and recent studies on related analogues, such as Desertomycin G, have provided quantitative data supporting its efficacy against various cancer cell lines. This document provides a comprehensive overview of the available data, details potential mechanisms of action based on its chemical class, and offers standardized protocols for future research and evaluation.

Introduction

Desertomycin A is a 42-membered macrocyclic lactone antibiotic originally isolated from Streptomyces species.[1] First described in 1958, it was noted for its antibacterial and cytostatic action.[2] Like other macrolides, its large and complex structure provides a unique scaffold for biological activity. While much of the recent research has focused on the anti-mycobacterial properties of the desertomycin family, interest in its anticancer potential is being revisited, largely driven by data from its analogue, Desertomycin G.[3][4] This guide consolidates the current knowledge and provides a framework for further investigation into its mechanism of action as a potential oncolytic agent.

Quantitative Cytotoxicity Data

While specific IC50 data for this compound against a broad panel of cancer cells is limited in publicly available literature, studies on the closely related Desertomycin G have demonstrated significant and selective cytotoxic activity.[5][6] The compound was shown to affect the viability of tumor cell lines without impacting normal mammary fibroblasts, suggesting a favorable therapeutic window.[7][8]

Table 1: In Vitro Cytotoxicity of Desertomycin G Summarized below are the 50% inhibitory concentration (IC50) values for Desertomycin G against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 3.8 | [7] |

| A549 | Lung Carcinoma | 6.3 | [7] |

| DLD-1 | Colon Carcinoma | 8.7 | [7] |

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism underlying this compound's anticancer activity has not been fully elucidated. However, based on the known targets of other anticancer macrolides like Rapamycin, two potential pathways can be hypothesized.

Hypothesized Pathway 1: Inhibition of the mTOR Signaling Cascade

Many macrolide compounds exert their cytostatic effects by targeting the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[9] Inhibition of mTOR leads to the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, which in turn suppresses the translation of key proteins required for cell cycle progression, ultimately causing G1 phase arrest.[9]

Caption: Hypothesized mTOR inhibition pathway for this compound.

Hypothesized Pathway 2: Disruption of Vacuolar H+-ATPase (V-ATPase)

V-ATPases are proton pumps essential for acidifying intracellular compartments like lysosomes and endosomes. Their inhibition disrupts cellular processes such as autophagy and endosomal trafficking, which are often hijacked by cancer cells to sustain their growth and survival.[10] Certain macrolides, such as Bafilomycin A1, are potent V-ATPase inhibitors, making this a plausible target for this compound.[11]

Caption: Hypothesized V-ATPase inhibition by this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key assays used to characterize the anticancer potential of a compound like this compound.

Cell Viability and IC50 Determination (Sulforhodamine B Assay)

This assay quantifies cell density based on the measurement of cellular protein content.

-

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assessment (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise. Incubate at -20°C for at least 2 hours (or overnight).

-

Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases.

Recommended Experimental Workflow

A logical progression of experiments is crucial for characterizing a novel anticancer agent. The following workflow outlines a standard approach.

Caption: A standard workflow for anticancer drug evaluation.

Conclusion and Future Directions

The available evidence, particularly from the analogue Desertomycin G, suggests that this compound is a promising candidate for further anticancer research. Its potent activity against breast, lung, and colon cancer cell lines warrants a more thorough investigation.[7] Future research should focus on:

-

Comprehensive Screening: Evaluating this compound against a larger panel of cancer cell lines to determine its full spectrum of activity.

-

Mechanism of Action Studies: Validating the hypothesized inhibition of the mTOR and/or V-ATPase pathways through Western blot analysis, kinase assays, and cellular thermal shift assays.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in preclinical animal models of cancer.

-

Medicinal Chemistry: Exploring structure-activity relationships to synthesize analogues with improved potency, selectivity, and pharmacokinetic properties.

By pursuing these research avenues, the full therapeutic potential of the desertomycin class of macrolides as novel anticancer agents can be elucidated.

References

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Marine Drugs | Free Full-Text | Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]

- 9. The rapamycin-sensitive signal transduction pathway as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vacuolar-ATPase inhibitors are antimicrobial agents active against intracellular mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Desertomycin Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs of Desertomycin (B81353) A, including Desertomycin G, H, and the more recently discovered 44-1 and 44-2 variants. Desertomycins are a family of macrolide natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document consolidates the current knowledge on these compounds, presenting their biological activities in a comparative format, detailing the experimental protocols for their isolation and evaluation, and visualizing their proposed mechanisms of action.

Core Analogs and Biological Activity

The desertomycin family of compounds, primarily produced by Streptomyces species, exhibits a range of antimicrobial and cytotoxic properties. While Desertomycin A has been known for some time, recent research has led to the isolation and characterization of several of its analogs, each with unique activity profiles.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the antimicrobial and cytotoxic activities of this compound and its known analogs.

Table 1: Minimum Inhibitory Concentration (MIC) of Desertomycin Analogs against Bacterial Pathogens

| Compound | Staphylococcus aureus (μg/mL) | Enterococcus faecalis (μg/mL) | Streptococcus pneumoniae (μg/mL) | Corynebacterium urealyticum (μg/mL) | Mycobacterium tuberculosis (μg/mL) |

| This compound | - | - | - | - | - |

| Desertomycin G | - | - | - | - | 16[1] |

| Desertomycin H | >128 | >128 | >128 | - | - |

Note: Data for some compounds against specific strains are not yet available in the cited literature.

Table 2: Cytotoxic Activity (IC50/EC50) of Desertomycin Analogs against Cancer Cell Lines